molecular formula C27H30N2O2 B2840756 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide CAS No. 1114887-00-1

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide

Cat. No.: B2840756
CAS No.: 1114887-00-1
M. Wt: 414.549
InChI Key: JZFGJVFOYATYPO-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethoxy group, a p-tolyl group, and a cyclohexenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base like potassium carbonate.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction using p-tolyl chloride and aluminum chloride as a catalyst.

    Formation of the Cyclohexenyl Ethyl Side Chain: The cyclohexenyl ethyl side chain can be synthesized through a Grignard reaction involving cyclohexenyl magnesium bromide and ethyl bromide.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and p-tolyl positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with new alkyl groups.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methoxy-2-(p-tolyl)quinoline-6-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(2-(cyclohex-1-en-1-yl)ethyl)-4-ethoxy-2-(m-tolyl)quinoline-6-carboxamide: Similar structure with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the ethoxy group, p-tolyl group, and cyclohexenyl ethyl side chain differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2/c1-3-31-26-18-25(21-11-9-19(2)10-12-21)29-24-14-13-22(17-23(24)26)27(30)28-16-15-20-7-5-4-6-8-20/h7,9-14,17-18H,3-6,8,15-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFGJVFOYATYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCC3=CCCCC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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